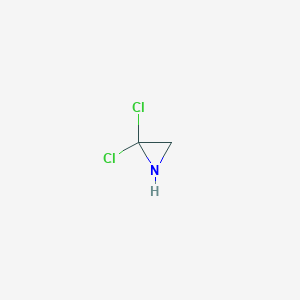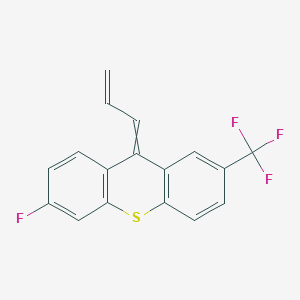
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is a synthetic organic compound belonging to the thioxanthene class. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a fluorine atom at the 6th position, a prop-2-en-1-ylidene group at the 9th position, and a trifluoromethyl group at the 2nd position on the thioxanthene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of a biphenyl derivative with sulfur.
Introduction of the Fluorine Atom: Fluorination at the 6th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formation of the Prop-2-en-1-ylidene Group: The prop-2-en-1-ylidene group can be introduced through a Wittig reaction involving a suitable phosphonium ylide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-ylidene group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-ylidene group, converting it to a single bond.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of these groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.
Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Epoxides: Formed from the oxidation of the prop-2-en-1-ylidene group.
Aldehydes: Formed from further oxidation of the epoxide.
Reduced Derivatives: Formed from the reduction of the double bond in the prop-2-en-1-ylidene group.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antipsychotic properties, similar to other thioxanthenes.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene involves its interaction with specific molecular targets, such as dopamine receptors. The compound may act as an antagonist at these receptors, inhibiting the binding of dopamine and thereby modulating neurotransmission. This mechanism is similar to other antipsychotic agents in the thioxanthene class.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene compound used as an antipsychotic.
Thiothixene: Known for its use in treating schizophrenia.
Uniqueness
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. The fluorine atom at the 6th position may also contribute to its unique binding affinity and selectivity for certain receptors.
Eigenschaften
CAS-Nummer |
56987-15-6 |
|---|---|
Molekularformel |
C17H10F4S |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
6-fluoro-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene |
InChI |
InChI=1S/C17H10F4S/c1-2-3-12-13-6-5-11(18)9-16(13)22-15-7-4-10(8-14(12)15)17(19,20)21/h2-9H,1H2 |
InChI-Schlüssel |
GRFZWXGOHAQNGF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


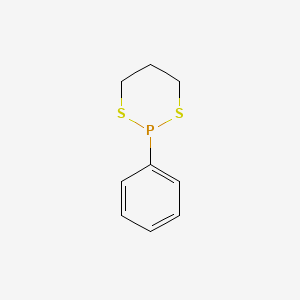

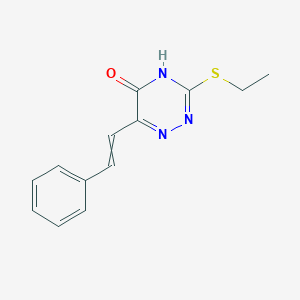
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
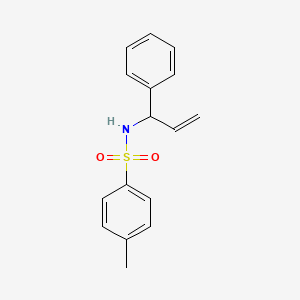
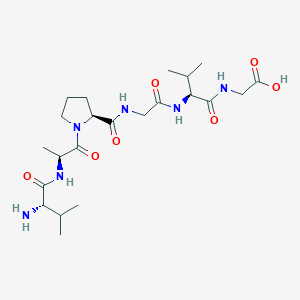
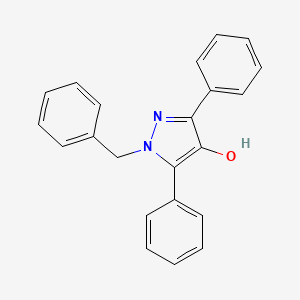
![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
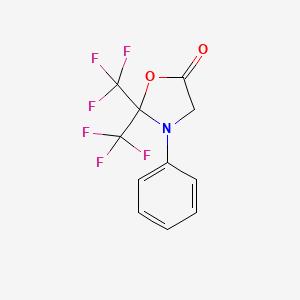
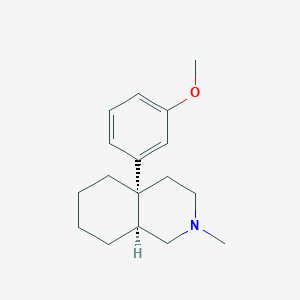

![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
